N-甲基-DL-谷氨酸

描述

N-Methyl-DL-glutamic acid is a chemical derivative of glutamic acid where a methyl group has been added to the amino group . It is an intermediate in methane metabolism . Biosynthetically, it is produced from methylamine and glutamic acid by the enzyme methylamine—glutamate N-methyltransferase .

Synthesis Analysis

N-Methyl-DL-glutamic acid is biosynthetically produced from methylamine and glutamic acid by the enzyme methylamine—glutamate N-methyltransferase .Molecular Structure Analysis

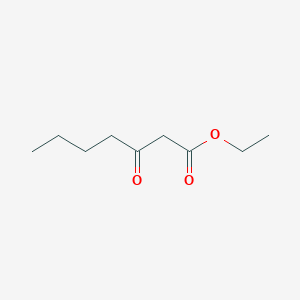

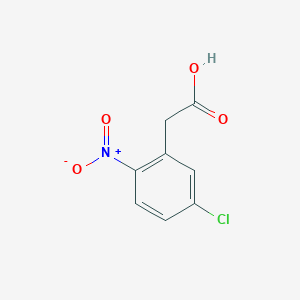

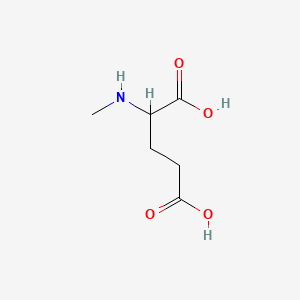

The empirical formula of N-Methyl-DL-glutamic acid is C6H11NO4 . Its molecular weight is 161.16 . The SMILES string representation is CNC(CCC(O)=O)C(O)=O .Chemical Reactions Analysis

N-Methyl-DL-glutamic acid is an intermediate in methane metabolism . It is produced from methylamine and glutamic acid by the enzyme methylamine—glutamate N-methyltransferase .Physical And Chemical Properties Analysis

N-Methyl-DL-glutamic acid is a solid substance . It should be stored at a temperature below -20°C .科学研究应用

Intermediate in Methane Metabolism

N-Methyl-L-glutamic acid, a chemical derivative of glutamic acid, is an intermediate in methane metabolism . It is produced biosynthetically from methylamine and glutamic acid by the enzyme methylamine—glutamate N -methyltransferase .

Cytotoxic Amino Acid Derivative

N-Methyl-DL-glutamic acid is known to be a cytotoxic amino acid derivative . This property could potentially be explored for applications in cancer research and treatment .

Enhancement of Bacterial Nanocellulose Production

In a study, γ-Polyglutamic acid (γ-PGA), a derivative of N-Methyl-DL-glutamic acid, was used to enhance the production of bacterial nanocellulose (BNC) under agitated culture conditions . The addition of γ-PGA resulted in significant improvements in BNC production .

Production of Thicker BNC Fibers

The addition of γ-PGA not only increased the production of BNC but also resulted in the production of thicker BNC fibers . This could have potential applications in the production of advanced functional bionanocomposites .

Improvement of Glucose Conversion Rate in BNC Fermentation

The use of γ-PGA as a medium additive improved the glucose conversion rate in BNC fermentation . This could potentially lead to more efficient and cost-effective production methods for BNC .

Drug Delivery Applications

Poly-γ-glutamic acid, a derivative of N-Methyl-DL-glutamic acid, has been used in drug delivery applications . This could potentially lead to the development of more effective and targeted drug delivery systems .

安全和危害

Contact with skin and eyes should be avoided. Inhalation or ingestion of the dust should be prevented. If swallowed, immediate medical assistance should be sought .

Relevant Papers For more detailed information, you may want to refer to the following peer-reviewed papers and technical documents available at Sigma-Aldrich .

作用机制

Target of Action

N-Methyl-DL-glutamic acid, a derivative of glutamic acid, primarily targets the N-methyl-D-aspartate receptor (NMDAR), a glutamate receptor and predominantly Ca2+ ion channel found in neurons . NMDARs require the binding of two molecules of glutamate or aspartate and two of glycine . The NMDA receptor is thought to be very important for controlling synaptic plasticity and mediating learning and memory functions .

Mode of Action

N-Methyl-DL-glutamic acid interacts with its targets by binding to the NMDA receptor. Thus, the channel acts as a “coincidence detector” and only once both of these conditions are met, the channel opens and it allows positively charged ions (cations) to flow through the cell membrane .

Biochemical Pathways

N-Methyl-DL-glutamic acid is an intermediate in methane metabolism . Biosynthetically, it is produced from methylamine and glutamic acid by the enzyme methylamine—glutamate N-methyltransferase . Glutamate metabolism plays a vital role in biosynthesis of nucleic acids and proteins . It is also associated with a number of different stress responses .

Pharmacokinetics

It is known that the compound is a solid at room temperature . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-Methyl-DL-glutamic acid and their impact on its bioavailability.

Result of Action

Activation of NMDA receptors results in the opening of the ion channel that is nonselective to cations, with a combined reversal potential near 0 mV . This leads to a flow of predominantly calcium (Ca2+), sodium (Na+), and potassium (K+) ions into and out of the cell . Ca2+ flux through NMDA receptors in particular is thought to be critical in synaptic plasticity, a cellular mechanism for learning and memory, due to proteins which bind to and are activated by Ca2+ ions .

Action Environment

The action of N-Methyl-DL-glutamic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its interaction with targets and its stability

属性

IUPAC Name |

2-(methylamino)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-7-4(6(10)11)2-3-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBVNMSMFQMKEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00986911 | |

| Record name | N-Methylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00986911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-DL-glutamic acid | |

CAS RN |

35989-16-3, 6753-62-4 | |

| Record name | N-Methylglutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35989-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 35989-16-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00986911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does N-Methyl-DL-glutamic acid interact with neuronal receptors compared to other glutamic acid derivatives?

A1: While N-Methyl-DL-glutamic acid itself shows weak agonist activity on rat cortical neurons, its structural analog, homoquinolinic acid, exhibits potent excitatory effects comparable to N-methyl-d-aspartate (NMDA) []. This suggests that the specific structural conformation of N-Methyl-DL-glutamic acid might hinder its binding affinity to the NMDA receptor, compared to homoquinolinic acid which possesses a more favorable rigid structure for interaction.

Q2: What is the structural characterization of N-Methyl-DL-glutamic acid in its solid state?

A2: N-Methyl-DL-glutamic acid exists in a zwitterionic form in its solid state, confirmed by single-crystal X-ray crystallography and infrared spectroscopy []. This means the molecule carries both positive and negative charges internally, with a protonated amino group and a deprotonated carboxyl group. The crystal structure reveals a three-dimensional network formed by intermolecular hydrogen bonds involving the carboxylate and the protons on the N-atom [].

Q3: Does N-Methyl-DL-glutamic acid influence calcium mobilization in neuronal membranes?

A3: While acidic amino acids, in general, demonstrate the ability to mobilize membrane-bound calcium in synaptosomes, N-Methyl-DL-glutamic acid exhibits lower potency compared to L-aspartic acid or L-glutamic acid []. Interestingly, its potency is comparable to N-Methyl-DL-aspartic acid, suggesting that N-methylation might play a role in modulating the calcium mobilization potential of these amino acids []. This finding suggests a potential role of N-Methyl-DL-glutamic acid in modulating neuronal excitability, although further research is needed to fully elucidate its specific mechanism of action.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。